molecular formula C12H18NO16S2- B12841049 (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate

(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B12841049
M. Wt: 496.4 g/mol
InChI Key: GSYQGRODWXMUOO-GYBHJADLSA-M
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Description

The compound (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic molecule with multiple hydroxyl and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and the introduction of sulfonate groups. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of sulfonate groups to thiol groups.

    Substitution: Replacement of hydroxyl or sulfonate groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield carboxylic acids, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its sulfonate groups can interact with biological molecules, making it a candidate for drug development or biochemical research.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs or treatments.

Industry

In industry, this compound can be used in the production of specialty chemicals, such as surfactants or catalysts. Its multiple functional groups and stereochemistry provide versatility in various industrial applications.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate groups can form ionic bonds with positively charged amino acid residues, while the hydroxyl groups can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(amino)oxan-3-yl]oxy]-4-hydroxy-3-(hydroxy)-3,4-dihydro-2H-pyran-6-carboxylate
  • (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(hydroxy)-3,4-dihydro-2H-pyran-6-carboxylate

Uniqueness

The uniqueness of (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate lies in its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C12H18NO16S2-

Molecular Weight

496.4 g/mol

IUPAC Name

(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C12H19NO16S2/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25)/p-1/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1

InChI Key

GSYQGRODWXMUOO-GYBHJADLSA-M

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)O)CO)C(=O)[O-]

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)O)CO)C(=O)[O-]

Origin of Product

United States

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